molecular formula C9H9N3O2 B071076 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione CAS No. 159850-22-3

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B071076
CAS No.: 159850-22-3
M. Wt: 191.19 g/mol
InChI Key: KCZYTLOHLYZBCW-UHFFFAOYSA-N
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Description

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes an amino group at the first position, a methyl group at the third position, and two keto groups at the second and fourth positions. The quinazoline core is known for its biological activity and is often found in various pharmacologically active compounds.

Synthetic Routes and Reaction Conditions:

    Cyclization Method: One common method for synthesizing this compound involves the cyclization of appropriate precursors. For instance, starting with 2-aminobenzamide and reacting it with acetic anhydride under reflux conditions can yield the desired quinazoline derivative.

    Amination Method: Another approach involves the amination of 3-methylquinazoline-2,4(1H,3H)-dione using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinazoline N-oxides.

    Reduction: Reduction of this compound can yield various reduced forms, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Reduced quinazoline derivatives.

    Substitution Products: Various substituted quinazoline derivatives.

Scientific Research Applications

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    Quinazoline: The parent compound, which lacks the amino and methyl groups.

    1-Aminoquinazoline-2,4(1H,3H)-dione: Similar structure but without the methyl group.

    3-Methylquinazoline-2,4(1H,3H)-dione: Similar structure but without the amino group.

Uniqueness: 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both the amino and methyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

1-amino-3-methylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-11-8(13)6-4-2-3-5-7(6)12(10)9(11)14/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZYTLOHLYZBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565740
Record name 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159850-22-3
Record name 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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